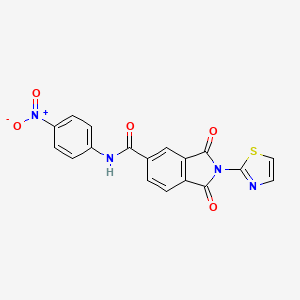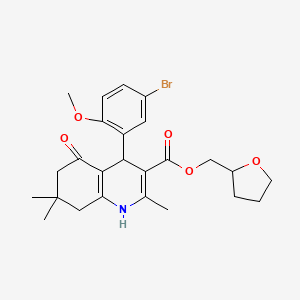![molecular formula C12H13N3OS B5210233 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B5210233.png)
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the triazole ring in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one typically involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the sulfur atom.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The sulfur atom in the triazole ring can also form strong interactions with metal ions, further contributing to its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
4-methyl-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
4-methylbenzoyl chloride: Another precursor used in the synthesis.
Uniqueness
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one is unique due to the presence of both the triazole ring and the sulfanyl group, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications in scientific research and industry .
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-3-5-10(6-4-9)11(16)7-17-12-14-13-8-15(12)2/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOVNRQOLZNWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)
![4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B5210156.png)

![methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B5210168.png)
![1-{4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl}butan-1-one](/img/structure/B5210173.png)
![1-[(4-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5210180.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-bromophenyl)benzamide](/img/structure/B5210186.png)

![METHYL 4-(2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE](/img/structure/B5210209.png)
![1-[4-(2,6-Dimethylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B5210215.png)
![methyl 2,2-dimethyl-5-[(3-methyl-5-isoxazolyl)carbonyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5210222.png)
![[3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B5210230.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N,N-diethyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B5210231.png)

